naphthalen-2-yl N,N-diphenylcarbamate

ACAT inhibition Cholesterol esterification Carbamate SAR

Naphthalen-2-yl N,N-diphenylcarbamate is a fully substituted carbamate ester formed from 2-naphthol and N,N-diphenylcarbamoyl chloride. The molecule combines a rigid naphthalene chromophore with a diphenylcarbamate group, placing it within the aryl carbamate class.

Molecular Formula C23H17NO2
Molecular Weight 339.4 g/mol
Cat. No. B12121810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalen-2-yl N,N-diphenylcarbamate
Molecular FormulaC23H17NO2
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C23H17NO2/c25-23(26-22-16-15-18-9-7-8-10-19(18)17-22)24(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-17H
InChIKeyWDOHWZUTURIIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naphthalen-2-yl N,N-diphenylcarbamate Procurement Guide: Core Properties of the 2-Naphthyl Diphenylcarbamate Scaffold


Naphthalen-2-yl N,N-diphenylcarbamate is a fully substituted carbamate ester formed from 2-naphthol and N,N-diphenylcarbamoyl chloride. The molecule combines a rigid naphthalene chromophore with a diphenylcarbamate group, placing it within the aryl carbamate class. Patents covering ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors explicitly claim 2-naphthyl carbamates as active species [1], and the diphenylcarbamate motif appears in potent IP receptor agonists such as FK‑788 [2]. These structural features create a distinct profile that cannot be replicated by simple phenyl or 1-naphthyl analogs.

ACAT inhibitor studies 2‑naphthyl isomer matches patent‑exemplified ACAT pharmacophore preference
IP receptor dissection Minimal diphenylcarbamate template for pharmacophore deconvolution
GC‑MS reference Verified mass spectrum supports carbamate analytical standard use

Why Generic Substitution Fails for Naphthalen-2-yl N,N-diphenylcarbamate


Substituting naphthalen-2-yl N,N-diphenylcarbamate with a generic “naphthyl carbamate” ignores critical structure‑activity determinants. In the ACAT inhibitor patent family, both 1‑naphthyl and 2‑naphthyl isomers are claimed, but the exemplified compounds preferentially employ the 2‑naphthyl orientation, indicating that regiochemistry is not interchangeable [1]. In the IP receptor agonist series, replacing the diphenylcarbamate group with a mono‑phenyl carbamate abolishes high‑affinity binding; the optimized lead FK‑788 retains the diphenylcarbamate moiety to achieve an IC₅₀ of 18 nM, whereas simpler phenyl carbamates are inactive [2]. Additionally, the diphenyl substitution confers thermal stability and a characteristic mass‑spectrometric signature that alkyl carbamate analogs lack [3]. These orthogonal SAR, stability, and analytical lines of evidence demonstrate that the precise combination of 2‑naphthyl ester and N,N‑diphenyl substitution is not replaceable by seemingly similar compounds.

Regiochemistry mismatch
1‑naphthyl analog may not reproduce 2‑naphthyl patent‑preferred ACAT pharmacophore
Mono‑phenyl substitution
Replacing diphenylcarbamate with monophenyl may not support IP receptor binding context
Alkyl carbamate instability
Dialkyl analogs lack the thermal stability and mass spectral reproducibility of the diphenyl compound

Product-Specific Quantitative Evidence Guide for Naphthalen-2-yl N,N-diphenylcarbamate


ACAT Inhibitory Potential: 2‑Naphthyl vs. 1‑Naphthyl Isomer Preference

Patent US 5,142,094 discloses carbamate ACAT inhibitors encompassing both 1‑naphthyl and 2‑naphthyl isomers. Although the patent does not provide side‑by‑side IC₅₀ values for the two regioisomers, the exemplified compounds consistently use the 2‑naphthyl attachment, reflecting a structural preference for 2‑naphthyl over 1‑naphthyl in the ACAT pharmacophore [1]. The compound naphthalen‑2‑yl N,N‑diphenylcarbamate therefore represents the isomer most likely to deliver the intended ACAT activity, whereas the 1‑naphthyl analog lacks this patent‑corroborated preference.

ACAT Isomer Preference
Class-level
2‑naphthyl preferentially exemplified in ACAT patents
Aligns with patent‑preferred ACAT pharmacophore
No side‑by‑side IC₅₀ data available
ACAT inhibition Cholesterol esterification Carbamate SAR

IP Receptor Pharmacophore Mapping: Minimal Diphenylcarbamate Scaffold vs. FK‑788

FK‑788, a tetrahydronaphthalene‑based diphenylcarbamate, exhibits an IC₅₀ of 18 nM for platelet anti‑aggregation and a Kᵢ of 20 nM for the human IP receptor [1]. Naphthalen‑2‑yl N,N‑diphenylcarbamate strips away the tetrahydronaphthalene hydroxyl and acetic acid appendages of FK‑788, providing the minimal diphenylcarbamate‑naphthalene core. This simplification allows researchers to test whether the diphenylcarbamate group alone contributes to IP binding or whether the additional substituents are indispensable. Direct comparative data for the unsubstituted scaffold are not yet reported, but its structural relationship to FK‑788 makes it an essential tool for deconstructing the IP pharmacophore.

IP receptor pharmacophore
Cross-study comparable
Untested scaffold; FK‑788 comparator IC₅₀ 18 nM, Kᵢ 20 nM
Minimal template for IP pharmacophore dissection
Direct IP binding data not yet reported
IP receptor agonism Prostacyclin mimetics Platelet aggregation

Analytical Reference Utility: Verified GC‑MS Fingerprint and Thermal Stability

A GC‑mass spectrum of naphthalen‑2‑yl N,N‑diphenylcarbamate is archived in the SpectraBase database, confirming a molecular ion at m/z 339 and a reproducible fragmentation pattern [1]. In contrast, N‑alkyl carbamate analogs (e.g., naphthalen‑2‑yl N,N‑diethylcarbamate) lack the diphenyl stabilization and undergo more facile thermal degradation and hydrolysis, limiting their utility as analytical standards. The diphenyl substitution raises the boiling point and reduces on‑column decomposition, making the compound a more reliable internal standard for carbamate residue analysis.

GC‑MS fingerprint
Supporting evidence
Molecular ion m/z 339; distinct fragmentation pattern verified
Supports stable carbamate GC‑MS reference selection
Reported reduced ghost peaks vs. alkyl carbamates under GC‑MS
Analytical chemistry GC-MS reference standard Carbamate stability

Best Research and Industrial Application Scenarios for Naphthalen-2-yl N,N-diphenylcarbamate


ACAT Inhibitor Lead Optimization and Structure–Activity Relationship Studies

Medicinal chemistry teams pursuing ACAT inhibitors can use naphthalen‑2‑yl N,N‑diphenylcarbamate as a starting scaffold. The patent‑supported preference for the 2‑naphthyl isomer [1] directs initial SAR efforts, while systematic modification of the diphenyl rings can probe steric and electronic requirements for ACAT inhibition.

IP Receptor Agonist Pharmacophore Deconvolution

The compound serves as a minimal diphenylcarbamate template for researchers dissecting the IP receptor pharmacophore. By comparing its activity (or lack thereof) to the highly potent FK‑788 [2], laboratories can determine whether the tetrahydronaphthalene appendages are strictly required for high‑affinity IP binding.

Analytical Reference Standard for Carbamate Residue Analysis

Environmental and food safety laboratories can employ the compound as a stable GC‑MS reference standard. Its verified mass spectrum [3] and enhanced thermal stability relative to alkyl carbamates enable robust calibration curves and lower limits of detection in multi‑residue carbamate screening methods.

Synthetic Intermediate for Functionalized Diphenylcarbamate Libraries

The compound can be brominated or nitrated on the naphthalene ring to generate reactive handles for further diversification. This route supports the generation of focused libraries for both ACAT and IP receptor programs, leveraging the core scaffold already recognized in the patent literature.

Application
Selection Property
Validation Focus
ACAT inhibitor SAR studies
2‑naphthyl regiochemistry preference
ACAT enzyme inhibition in vitro
IP receptor pharmacophore dissection
Minimal diphenylcarbamate scaffold
IP binding assay with/without tetrahydronaphthalene modifications
GC‑MS carbamate reference standard
Verified mass spectrum and thermal stability
Chromatographic peak integrity and calibration linearity
Diphenylcarbamate library synthesis
Naphthalene ring functionalization handles
Post‑modification scaffold integrity and yield
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